2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane
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Overview
Description
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxazaborocane ring, which is substituted with a 3-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane typically involves the reaction of a boronic acid derivative with a suitable diol and a nitrophenyl compound. One common method involves the use of 3-nitrophenylboronic acid, which reacts with a diol such as ethylene glycol under acidic conditions to form the dioxazaborocane ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The boron atom in the dioxazaborocane ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and thiols can react with the boron atom under mild conditions to form substituted derivatives.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted dioxazaborocane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenylboronic Acid: Similar in structure but lacks the dioxazaborocane ring.
2-(4-Hydroxy-3-Nitrophenyl)acetic Acid: Contains a nitrophenyl group but differs in the functional groups attached to the aromatic ring.
2-(3-Nitrophenyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a dioxazaborocane ring.
Uniqueness
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane is unique due to the presence of both a boron atom and a dioxazaborocane ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
22237-20-3 |
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Molecular Formula |
C10H13BN2O4 |
Molecular Weight |
236.03 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C10H13BN2O4/c14-13(15)10-3-1-2-9(8-10)11-16-6-4-12-5-7-17-11/h1-3,8,12H,4-7H2 |
InChI Key |
VTNRZWVOTFWCRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCNCCO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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